molecular formula C17H33N6O8PS B12063103 2-MeSAMP

2-MeSAMP

Cat. No.: B12063103
M. Wt: 512.5 g/mol
InChI Key: YQMUWWZKFZERBT-IDIVVRGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of P2Y12 Receptor Antagonist Development

The identification of ADP as a key agonist in platelet activation dates to the 1960s, but the molecular characterization of its receptors lagged until the 2000s. The P2Y12 receptor, a Gi-coupled purinergic receptor, was recognized as the primary mediator of ADP-induced platelet aggregation and thrombus stabilization. Early antagonists like ticlopidine and clopidogrel targeted P2Y12 but lacked selectivity, prompting the search for compounds with higher specificity.

A pivotal breakthrough came with the synthesis of adenosine analog-based antagonists. Researchers hypothesized that modifying the adenine ring and phosphate groups could enhance receptor affinity while minimizing off-target effects. This approach led to the development of this compound and cangrelor (AR-C69931MX), both characterized by a methylthio substitution at the 2-position of adenosine. Studies using P2Y12-deficient mice confirmed that this compound’s antiplatelet effects were entirely dependent on P2Y12 expression, resolving prior controversies about its mechanism.

Table 1: Key Studies Validating this compound’s P2Y12 Selectivity

Experimental Model This compound Effect (Wild-Type) This compound Effect (P2Y12−/−) Citation
Platelet Aggregation (AYPGKF) Inhibition No Effect
ATP Secretion Suppression No Change
Thrombosis (FeCl3 Model) Reduced Thrombus Size No Impact

Discovery and Rational Design of this compound as a Selective Antagonist

This compound was engineered through systematic modifications of adenosine monophosphate (AMP). The addition of a methylthio group at the 2-position conferred three advantages:

  • Enhanced Receptor Affinity : The hydrophobic methylthio group improved binding to the P2Y12 receptor’s adenine-recognition pocket.
  • Resistance to Ectonucleotidases : Structural changes reduced degradation by CD39 and other ectoenzymes, prolonging its inhibitory activity.
  • Selectivity Over cAMP Pathways : Unlike prostaglandin I

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H33N6O8PS

Molecular Weight

512.5 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine;hydrate

InChI

InChI=1S/C11H16N5O7PS.C6H15N.H2O/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21;1-4-7(5-2)6-3;/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21);4-6H2,1-3H3;1H2/t4-,6-,7-,10-;;/m1../s1

InChI Key

YQMUWWZKFZERBT-IDIVVRGQSA-N

Isomeric SMILES

CCN(CC)CC.CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.O

Canonical SMILES

CCN(CC)CC.CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthioadenosine 5′-monophosphate involves the methylation of adenosine at the 2-position, followed by phosphorylation at the 5′-position. The reaction conditions typically include the use of methylating agents and phosphorylating reagents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of 2-Methylthioadenosine 5′-monophosphate triethylammonium salt hydrate involves large-scale chemical synthesis using similar methods as described above. The compound is then purified to achieve a high level of purity (≥98%) and is often stored in a desiccated form at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

2-Methylthioadenosine 5′-monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups at the 2-position .

Scientific Research Applications

Effects on Platelet Aggregation

The ability of 2-MeSAMP to modulate platelet aggregation has been extensively documented. Key findings include:

  • Inhibition of ADP-Induced Aggregation : Dose-response studies demonstrate that increasing concentrations of this compound lead to significant inhibition of ADP-induced platelet aggregation. For instance, concentrations ranging from 1 µM to 50 µM resulted in progressively reduced aggregation .
  • Impact on cAMP Levels : The elevation of cAMP levels is critical for the inhibition of platelet function. Research indicates that while lower concentrations of this compound do not significantly increase cAMP levels, higher concentrations may lead to enhanced cAMP production, thereby inhibiting aggregation .

Case Study 1: In Vitro Effects on Human Platelets

A study investigating the effects of this compound on human platelets found that it significantly inhibited platelet aggregation in response to ADP. The results indicated that this inhibition was associated with increased cAMP levels, confirming the dual mechanism of action .

Case Study 2: In Vivo Thrombosis Models

In vivo experiments using FeCl3-induced thrombosis models demonstrated that administration of this compound effectively reduced thrombus formation in wild-type mice. However, this effect was absent in P2Y12-deficient mice, further supporting its mechanism through the P2Y12 receptor .

Comparative Data Table

Study Findings Mechanism Model Used
Inhibition of platelet aggregation; no increase in cAMP at low concentrationsP2Y12-dependentWild-type and P2Y12-deficient mice
Dose-dependent inhibition of ADP-induced aggregation; increased cAMP at higher dosesP2Y12-independent and dependentHuman platelets
Significant reduction in thrombus formation; effect absent in deficient modelsP2Y12-dependentIn vivo thrombosis model

Potential Therapeutic Implications

Given its role as a P2Y12 antagonist, this compound presents potential therapeutic applications in managing cardiovascular diseases characterized by excessive platelet activation and thrombosis. Its ability to modulate both P2Y12-dependent and independent pathways may offer advantages over existing antiplatelet therapies.

Mechanism of Action

2-Methylthioadenosine 5′-monophosphate exerts its effects by antagonizing the P2Y12 receptor, which is involved in ADP-dependent platelet aggregation. By inhibiting this receptor, the compound prevents platelet activation and aggregation, thereby reducing the risk of thrombosis. The molecular targets include the P2Y12 receptor and associated signaling pathways involving G-proteins and intracellular second messengers .

Comparison with Similar Compounds

Receptor Specificity and Mechanisms of Action

Compound Primary Target Secondary Targets Mechanism of Action
2-MeSAMP P2Y12 P2Y13 Blocks ADP binding to P2Y12, inhibits Gi signaling, no cAMP elevation
Cangrelor P2Y12 P2Y13 Reversible P2Y12 antagonism; rapid-onset, short-acting
AR-C69931MX P2Y12 High-affinity P2Y12 antagonist; 1000× more potent than this compound
Ticagrelor P2Y12 Reversible, non-competitive antagonist; higher potency (IC50: 0.32 µM vs. ADP)
MRS2179 P2Y1 Inhibits P2Y1-mediated calcium mobilization; no effect on P2Y12

Key Findings :

  • This compound vs. AR-C69931MX : AR-C69931MX exhibits ~1000-fold higher affinity for P2Y12 than this compound in PC12 cells, with faster antagonism of ADP-induced calcium current inhibition .
  • This compound vs. Cangrelor : Both inhibit P2Y12 and P2Y13, but cangrelor shows stronger suppression of proplatelet formation in megakaryocytes .
  • This compound vs. Ticagrelor : Ticagrelor has a lower IC50 (0.32 µM) against ADP-induced aggregation compared to this compound (1.09 µM) .

Potency and Efficacy in Platelet Inhibition

In Vitro Platelet Aggregation (IC50 Values) :

Compound IC50 (µM) vs. ADP Model Reference
This compound 1.09 ± 0.16 Static aggregometry
This compound 2.56 Microfluidic flow
AR-C69931MX 0.001–0.01 PC12 cells
Ticagrelor 0.32 ± 0.02 Static aggregometry
MRS2179 1.1 ± 0.01 Static aggregometry

Key Findings :

  • This compound requires higher concentrations (30–200 µM) to achieve maximal platelet inhibition in flow assays, whereas lower concentrations (~30 µM) suffice for P2Y12 antagonism in static models .
  • Combined use of this compound with aspirin (ASA) results in synergistic inhibition of thrombus growth, surpassing the effects of either agent alone .

Effects on Downstream Signaling

  • In contrast, clopidogrel and ticagrelor show strong correlations between PRI reduction and thrombus inhibition .

Clinical and Functional Implications

  • Species Variability : TGX-221 (PI3K inhibitor) combined with this compound achieves complete platelet inhibition in human blood, but bleeding risks vary across species .

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to assess 2-MeSAMP’s inhibitory effects on platelet activation?

  • Answer : this compound’s inhibition of platelet aggregation is typically evaluated using washed platelet preparations treated with ADP or other agonists. Key methods include:

  • cAMP immunoassays : Quantify intracellular cAMP levels via HPLC or mass spectrometry to confirm P2Y12/Gi-dependent signaling inhibition .
  • Flow cytometry : Measure P-selectin expression (a marker of platelet activation) in whole blood treated with this compound and ADP .
  • Calcium imaging : Monitor [Ca²⁺]i transients in cells (e.g., cerebellar astrocytes) to assess receptor-specific responses .
    • Standard protocols : Pre-incubate platelets with this compound (10–100 μM) for 5–10 minutes before agonist stimulation. Include controls with P2Y1 antagonists (e.g., MRS-2179) to isolate P2Y12-specific effects .

Q. How does this compound compare to ASA (aspirin) in inhibiting platelet aggregation under flow conditions?

  • Answer : this compound demonstrates superior inhibition of platelet thrombus volume compared to ASA at equivalent concentrations. For example:

  • Thrombus volume reduction : this compound (50 μM) reduces attached platelet layer volume by ~40%, whereas ASA (1 mM) achieves only ~20% reduction .
  • Mechanistic distinction : this compound targets ADP-P2Y12 signaling, while ASA inhibits cyclooxygenase-1 (COX-1). Combined use with ASA shows additive effects in global contraction models .
    • Methodological note : Use microfluidic flow chambers to simulate physiological shear stress and quantify thrombus formation via microscopy .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in cerebellar astrocytes be resolved?

  • Answer : Discrepancies arise from cell-specific receptor expression. For instance:

  • P2Y12-independent effects : In astrocytes, this compound (100 μM) fails to reverse 2-MeSADP-induced cAMP inhibition, suggesting involvement of non-P2Y12 receptors (e.g., P2Y13) .
  • Validation steps :

Use pertussis toxin to confirm Gi/Go protein dependency.

Combine calcium imaging with immunocytochemistry (e.g., anti-P2Y12 antibodies) to exclude receptor cross-reactivity .

  • Table: Key findings in astrocytes

ConditioncAMP InhibitionCalcium ResponseP2Y12 Detection
2-MeSADP + this compoundNo reversalHeterogeneousNegative
2-MeSADP + MRS-2179Partial blockPartially blockedN/A

Q. What strategies optimize this compound concentration for dual inhibition of platelet and leukocyte activation?

  • Answer : Co-treatment with PI3-kinase inhibitors (e.g., TGX-221) enhances this compound’s anti-inflammatory effects:

  • Dose-response curves : this compound (10–100 μM) combined with TGX-221 (1–10 nM) reduces ADP-induced P-selectin expression by >90% in whole blood .
  • Experimental design :
  • Use factorial ANOVA to test interaction effects.
  • Include leukocyte-specific markers (e.g., CD11b) to differentiate platelet-leukocyte crosstalk .
    • Critical consideration : Higher this compound concentrations (>100 μM) may off-target adenosine receptors; validate specificity via cAMP assays in P2Y12-knockout models .

Q. How does this compound’s antagonism of neuronal Ca²⁺ channels inform its off-target effects in neurological studies?

  • Answer : In PC12 cells, this compound (30 μM) attenuates ADP-mediated Ca²⁺ current inhibition via competitive antagonism (pKB = 5.4). Key steps for validation:

  • Electrophysiology : Patch-clamp recordings to measure voltage-activated Ca²⁺ currents.
  • Schild analysis : Confirm competitive inhibition by plotting dose ratios against antagonist concentration .
    • Implication : Neuronal studies must account for P2Y12-independent pathways, particularly in models with high antithrombin III expression .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

  • Answer :

  • Non-linear regression : Fit concentration-response data to a sigmoidal model (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ values .
  • Error handling : Report standard deviations (SD) for triplicate experiments and use Student’s t-test for pairwise comparisons (α = 0.05) .
    • Common pitfalls : Avoid averaging heterogeneous cell populations (e.g., astrocytes with mixed P2Y receptor subtypes); stratify data into subpopulations .

Q. How can researchers ensure reproducibility in this compound studies across different platelet preparation methods?

  • Answer : Standardize protocols per ISTH guidelines:

  • Washed platelets : Centrifuge blood at 200×g for 15 minutes to isolate platelet-rich plasma (PRP), then resuspend in Tyrode’s buffer .
  • Agonist preparation : Prepare ADP stock solutions in apyrase-free buffers to prevent nucleotide hydrolysis .
    • Critical step : Pre-treat blood with prostaglandin E1 (PGE1) to prevent inadvertent platelet activation during processing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.